N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine

Beschreibung

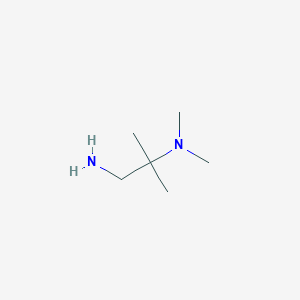

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine is a branched aliphatic amine characterized by a tertiary amine group (N,N-dimethyl) and a primary amine group at the 2-position of a 1,1-dimethylethyl backbone. The compound is listed in specialty chemical catalogs (e.g., CymitQuimica) as a research chemical, though its specific applications remain underexplored in the provided literature .

Eigenschaften

IUPAC Name |

2-N,2-N,2-trimethylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N2/c1-6(2,5-7)8(3)4/h5,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKZCRWFNSBIBEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80429356 | |

| Record name | N~2~,N~2~,2-Trimethylpropane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76936-44-2 | |

| Record name | N~2~,N~2~,2-Trimethylpropane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-amino-2-methylpropan-2-yl)dimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reduction of 2-(Dimethylamino)-2-methylpropanenitrile Using Lithium Aluminium Hydride

One well-documented method involves the reduction of 2-(dimethylamino)-2-methylpropanenitrile with lithium aluminium hydride (LAH) in diethyl ether solvent under controlled low temperatures (-5 to 20 °C). The process proceeds as follows:

- A suspension of LAH (3.8 g, 100 mmol) in 150 mL diethyl ether is prepared.

- A solution of 2-(dimethylamino)-2-methylpropanenitrile (5.6 g, 50 mmol) in 12 mL ether is added dropwise at -5 °C.

- The reaction mixture is stirred at room temperature for 5 hours.

- After cooling to -5 °C, water (4 mL), 15% sodium hydroxide (4 mL), and additional water (12 mL) are added sequentially to quench the reaction.

- The mixture is filtered, and the filtrate is extracted with water and brine, dried over sodium sulfate, and concentrated under vacuum.

- The product is purified by distillation, yielding a colorless liquid with a boiling point of 145-147 °C and a yield of 91%.

This method is efficient and yields high purity product, confirmed by ^1H NMR and ^13C NMR spectral data.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | LAH in diethyl ether, -5 °C to RT, 5 h | Reduction of nitrile to amine |

| 2 | Quench with water and NaOH at -5 °C | Work-up and neutralization |

| 3 | Extraction and drying | Isolation of organic phase |

| 4 | Vacuum concentration and distillation | Purification, 91% yield |

Catalytic Reductive Amination of Aldehydes with Dimethylamine and Hydrogen

Another industrially relevant approach is the catalytic reductive amination of aldehydes with dimethylamine and hydrogen gas under pressure in the presence of hydrogenation catalysts such as nickel, cobalt, rhodium, or palladium supported on carriers like alumina or activated carbon.

- The aldehyde is reacted with dimethylamine and hydrogen at temperatures between 50 to 150 °C and pressures from 1 to 20 MPa.

- The reaction proceeds via formation of an enamine intermediate, which is hydrogenated to the tertiary amine.

- Unreacted dimethylamine is separated by distillation.

- This method allows for the preparation of various N,N-dimethylamines, including those with additional substituents derived from the aldehyde.

This process is continuous and scalable, suitable for industrial production, and offers control over reaction parameters to optimize yield and selectivity.

| Parameter | Typical Range/Value |

|---|---|

| Temperature | 50–150 °C |

| Pressure | 1–20 MPa |

| Catalyst | Ni, Co, Rh, Pd on supports |

| Molar ratio (Ald:DMA:H2) | 1 : 1–10 : 1–50 |

| Product separation | Distillation under pressure |

N,N-Dimethylamination via Carbonyldiimidazole-Mediated Amidation in N,N-Dimethylacetamide

A novel and environmentally benign method involves the use of N,N-dimethylacetamide (DMAc) as both solvent and dimethylamine source, combined with 1,1′-carbonyldiimidazole (CDI) to convert carboxylic acids into N,N-dimethylamides.

- Carboxylic acid substrates are heated at 160–165 °C in DMAc with CDI.

- The reaction proceeds via nucleophilic attack of imidazole on DMAc, generating N,N-dimethylamine in situ.

- This intermediate then reacts with the activated acid to form the N,N-dimethylamide.

- The by-products are carbon dioxide, N-acetyl imidazole, and imidazole, which are relatively non-hazardous and easily removed by aqueous washes.

- The method yields N,N-dimethylamides in good to excellent yields (typically 70–93%).

While this method is primarily reported for amide synthesis, the underlying chemistry of generating N,N-dimethylamine from DMAc and CDI could be adapted for preparing related dimethylamine derivatives.

| Reaction Component | Amount/Condition |

|---|---|

| Carboxylic acid | 1.0 g (0.0081 mol) |

| 1,1′-Carbonyldiimidazole | 2.0 g (0.012 mol) |

| N,N-Dimethylacetamide | 10 mL |

| Temperature | 160–165 °C |

| Reaction time | 1 hour |

| Yield | 82–93% (for amides) |

| Method | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|

| LAH Reduction of Nitrile | High purity, well-established, high yield | Requires handling of pyrophoric LAH, low temperature control | 91 |

| Catalytic Reductive Amination | Scalable, continuous process, versatile | Requires high pressure equipment, catalyst cost | Variable (high) |

| CDI-Mediated Amidation in DMAc | Environmentally benign, mild conditions | Primarily for amides, high temperature, limited direct amine synthesis data | 70–93 (amide) |

The preparation of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine is most directly and efficiently achieved by the reduction of 2-(dimethylamino)-2-methylpropanenitrile with lithium aluminium hydride, yielding the target amine in 91% yield under mild conditions. Industrially, catalytic reductive amination of aldehydes with dimethylamine and hydrogen offers a versatile and scalable alternative. Emerging methods involving carbonyldiimidazole and N,N-dimethylacetamide provide innovative routes to N,N-dimethylamine derivatives, though their direct application to this specific compound requires further exploration.

These methods collectively provide a robust toolkit for the synthesis of this compound, balancing considerations of yield, scalability, safety, and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenated compounds and alkylating agents are typical reagents for substitution reactions.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Secondary amines.

Substitution: Various substituted amines depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine has a molecular formula of and a molecular weight of approximately 116.2 g/mol. The compound's structure features a branched alkyl chain with two dimethylamine functional groups, which contribute to its reactivity and solubility in various solvents. This configuration enables the compound to engage in hydrogen bonding and ionic interactions, making it suitable for multiple applications.

Organic Synthesis

This compound is utilized as a building block in organic synthesis. Its nucleophilic nature allows it to participate in substitution reactions that modify or enhance the properties of other compounds. For example:

- Formation of Amine Oxides : The compound can be oxidized to form amine oxides, which are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals.

- Synthesis of Heterocycles : It serves as a precursor for synthesizing biologically active heterocyclic compounds, which are important in medicinal chemistry .

Material Science

In material science, this compound functions as a clay-swelling inhibitor. Its application is particularly significant in petroleum engineering:

- Clay-Swelling Inhibition : The compound interacts with montmorillonite clay at the water interface, effectively inhibiting clay swelling during drilling operations. This property is crucial for maintaining wellbore stability and preventing costly drilling complications.

Biomedical Applications

While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit notable biological properties:

- Enzyme Modulation : The presence of amine groups allows for potential interactions with enzymes and proteins through hydrogen bonding and ionic interactions. This could lead to modulation of biological pathways relevant to drug design.

- Potential Therapeutic Uses : Similar amine-containing compounds have been explored for their roles in treating conditions such as acute pancreatitis and cancer drug resistance due to their ability to interact with various biological targets .

Case Study 1: Synthesis of Amine Oxides

A study demonstrated the synthesis of amine oxides from this compound through oxidation reactions. These amine oxides were evaluated for their effectiveness as surfactants in various applications, including detergents and emulsifiers.

Case Study 2: Clay Swelling Inhibition

Research conducted on the molecular behavior of this compound revealed its effectiveness as a clay-swelling inhibitor in petroleum engineering. Experiments showed that the compound significantly reduced the swelling of montmorillonite clay when used at specific concentrations during drilling operations.

Wirkmechanismus

The mechanism of action of N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with other molecules, influencing their reactivity and stability. The compound can also act as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Lipophilicity: this compound shares moderate lipophilicity with macrocyclic peptide derivatives containing N,N-dimethylamine groups, which exhibit comparable permeability profiles .

Table 2: Cytotoxicity and DNA Binding Data

Key Observations :

- Cytotoxicity : Platinum complexes with N,N-dimethylamine ligands (e.g., trans-[PtCl2(N,N-dimethylamine)(isopropylamine)]) exhibit potent cytotoxicity, comparable to cisplatin, but are more sensitive to cellular glutathione levels .

- Pharmaceutical Relevance : Sibutramine-related N,N-dimethylamine derivatives lack antibacterial activity but serve as intermediates in drug metabolism .

Biologische Aktivität

N-(2-amino-1,1-dimethylethyl)-N,N-dimethylamine, commonly referred to as DMAD, is a compound with significant biological activity that has been the subject of various biochemical studies. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

DMAD is characterized by its amine functional groups, which play a crucial role in its interactions with biological systems. The molecular formula is , and its structure includes a dimethylamino group and an amino group attached to a branched alkyl chain. This configuration influences its solubility, reactivity, and biological interactions.

Mechanisms of Biological Activity

1. Enzyme Interactions

DMAD interacts with various enzymes, notably cytochrome P450 enzymes, which are essential for drug metabolism. These interactions can lead to either inhibition or activation of enzyme activity, affecting the metabolism of numerous substrates.

2. Cellular Signaling Modulation

The compound has been shown to influence cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway. This pathway is critical for regulating cell growth and differentiation. Through these interactions, DMAD can alter gene expression profiles in different cell types.

3. Gene Expression Regulation

DMAD can bind to specific receptors on cell surfaces, initiating intracellular signaling cascades that ultimately affect gene transcription. This mechanism may lead to changes in cellular functions such as proliferation and apoptosis.

The biochemical properties of DMAD reveal its role in various metabolic processes:

| Property | Details |

|---|---|

| Solubility | Insoluble in water; less dense than water |

| Stability | Stable under specific conditions but may degrade over time |

| Biodegradability | Exhibits significant biodegradation rates in activated sludge tests |

Case Studies and Research Findings

Several studies have investigated the biological effects of DMAD:

- Toxicological Studies : Research indicates that DMAD exhibits varying levels of toxicity depending on concentration and exposure duration. In animal models, it has been shown to cause irritation upon exposure and has specific no-observed-effect levels (NOEL) established at 50 mg/kg body weight per day .

- Metabolic Pathway Analysis : Studies have demonstrated that DMAD undergoes metabolic transformations via oxidative pathways, resulting in the formation of less toxic metabolites. This transformation is crucial for reducing potential toxicity in biological systems .

- Environmental Impact Assessments : In closed bottle tests assessing biodegradability, DMAD showed significant degradation rates (>70% after 28 days), indicating its potential environmental persistence and impact on aquatic ecosystems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.